1-Thio-beta-d-galactopyranose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(12)11-2/h2-10,12H,1H2/t2-,3+,4+,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSMHIGDXPKSID-PHYPRBDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)S)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 Thio Beta D Galactopyranose
Strategies for Stereoselective Synthesis of 1-Thio-beta-D-galactopyranose
The synthesis of this compound with high stereoselectivity is crucial for its application in biological systems, where specific anomeric configurations are often required for recognition and activity. Various synthetic strategies have been developed to achieve this, ranging from classical approaches to modern catalyst-mediated reactions.
Classical Glycosylation Approaches with Thiol Nucleophiles
Classical methods for the synthesis of thioglycosides often involve the reaction of a suitably protected glycosyl halide with a thiol nucleophile. For the synthesis of this compound, a common precursor is acetobromogalactose. The reaction with a thiol, often in the presence of a base, proceeds via an SN2-type displacement of the anomeric bromide. The stereochemical outcome is influenced by the solvent and the nature of the protecting groups on the sugar ring. The presence of a participating group, such as an acetyl group at the C2 position, can direct the stereochemistry to favor the formation of the 1,2-trans product, which in the case of galactose, is the desired β-anomer. mdpi.com One classical approach involves the treatment of a glycosyl halide with thiourea (B124793), followed by hydrolysis to yield the corresponding 1-thiol. scribd.com
Catalyst-Mediated Thioglycosylation Reactions (e.g., SnCl4, BF3·OEt2)
Lewis acids are widely used to catalyze the reaction between a glycosyl donor and a thiol acceptor, promoting the formation of the thioglycosidic bond. beilstein-journals.org Common Lewis acids employed for this purpose include tin(IV) chloride (SnCl4) and boron trifluoride etherate (BF3·OEt2). researchgate.netresearchgate.netnih.gov These catalysts activate the glycosyl donor, typically a per-O-acetylated or per-O-benzoylated galactose, facilitating nucleophilic attack by the thiol. researchgate.netresearchgate.net
The choice of catalyst and reaction conditions can significantly influence the yield and stereoselectivity of the thioglycosylation. For instance, the reaction of per-O-acetylated galactose with thiols in the presence of BF3·OEt2 often leads to the formation of the 1,2-trans-thioglycoside due to the neighboring group participation of the C2-acetyl group. nih.govrsc.org Studies have shown that the amount of Lewis acid can be critical; for example, using a sub-stoichiometric amount of triflic acid (TfOH) can be more efficient than using excess BF3·OEt2. rsc.org The reaction of galactose pentaacetate with ethanethiol (B150549) in the presence of 0.8 equivalents of TfOH afforded the corresponding thiogalactoside in 90% yield. rsc.org Similarly, the reaction with thiophenol under these conditions yielded the phenylthio galactoside in 88% yield. rsc.org
The use of SnCl4 as a catalyst has also been reported for the synthesis of 1-thio-β-D-galactofuranosides from penta-O-benzoyl-α,β-D-galactofuranose and various thiols, demonstrating stereoselective formation of the β-anomer. researchgate.net
Role of Protecting Group Strategies in Thiogalactopyranose Synthesis
Protecting groups are indispensable in carbohydrate chemistry to ensure regioselectivity and stereoselectivity during synthesis. In the synthesis of this compound and its derivatives, the choice of protecting groups for the hydroxyl functions is critical.
Commonly used protecting groups include acetyl (Ac) and benzoyl (Bz) esters, as well as benzyl (B1604629) (Bn) ethers. nsf.gov Ester protecting groups, such as acetyl groups, at the C2 position are well-known to direct the formation of 1,2-trans glycosidic bonds through neighboring group participation, thus favoring the β-anomer in galactose derivatives. mdpi.comnih.gov Benzyl ethers are stable under a wide range of conditions and can be removed by catalytic hydrogenation. nsf.gov
The strategic use of different protecting groups allows for their selective removal, enabling further modifications at specific positions of the sugar ring. For example, the use of a picoloyl (Pico) protecting group, which can be chemoselectively removed, adds to the arsenal (B13267) of orthogonal protecting group strategies. nsf.gov The interplay between protecting groups at different positions, such as O4 and O6, can also influence the conformation of the sugar ring and, consequently, the reactivity and stereochemical outcome of glycosylation reactions. acs.org
Synthesis of Positional Thiol Analogs
The synthesis of positional thiol analogs of D-galactopyranose, where the thiol group is located at positions other than C1, has also been explored. acs.orgdiva-portal.orgfrontiersin.org These analogs are valuable tools for studying enzyme mechanisms and protein-carbohydrate interactions. The synthesis of these compounds often requires multi-step procedures involving the introduction of a thiol or a precursor group at the desired position, while the other hydroxyl groups are protected. For example, the synthesis of 4-thio- and 2,4-dithio-glycoside derivatives has been improved by suppressing the migration of the thioacetyl group during the reaction. frontiersin.org
Synthesis of Advanced Thioglycoside Derivatives and Conjugates
Building upon the core this compound structure, a wide array of derivatives and conjugates have been synthesized for various applications. These modifications often involve the attachment of different aglycones to the anomeric sulfur atom.
Alkyl, Aryl, and Heteroaryl 1-Thio-beta-D-galactopyranoside Synthesis
The synthesis of alkyl, aryl, and heteroaryl 1-thio-beta-D-galactopyranosides is a key area of research, as these compounds often serve as inhibitors of galactosidases and galectins.
Alkyl 1-Thio-beta-D-galactopyranosides: These can be synthesized by reacting a protected this compound with an alkyl halide. cas.cz Alternatively, direct glycosylation of an alkyl thiol with a galactose donor can be employed. mdpi.com A library of 1-thio-beta-D-galactopyranosides with diverse alkyl aglycons has been generated through parallel solution-phase S-alkylations. nih.gov
Aryl 1-Thio-beta-D-galactopyranosides: The synthesis of aryl thiogalactosides is commonly achieved by reacting a protected galactose derivative with an aryl thiol in the presence of a Lewis acid like BF3·OEt2 or TfOH. rsc.org For example, phenyl 1-thio-β-D-galactopyranosides can be prepared from per-O-acetylated galactose and thiophenol. rsc.orgumsl.edu Nickel-catalyzed arylation of glycosyl thiols in an aqueous surfactant solution provides a mild and effective method for synthesizing substituted aryl β-thiogalactosides. nih.gov For instance, the coupling of β-galactosyl thiol with iodobenzene (B50100) afforded phenyl thiogalactoside in 70% yield, and with 4-iodotoluene, the corresponding tolyl thiogalactoside was obtained in 71% yield. nih.gov
Heteroaryl 1-Thio-beta-D-galactopyranosides: These derivatives, where the aglycone is a heteroaromatic ring, have shown interesting biological activities. Their synthesis typically involves the condensation of a protected galactose donor with a heteroaryl thiol using catalysts like SnCl4 or BF3·OEt2. researchgate.net A variety of heteroaryl thiols, including 2-pyridinethiol, 4-pyridinethiol, and derivatives of imidazole, thiadiazole, and pyrimidine, have been successfully coupled to a galactofuranose donor. researchgate.net
The following table summarizes some examples of synthesized 1-thio-beta-D-galactopyranoside derivatives and their reported yields.
| Aglycone | Galactose Donor | Catalyst/Method | Yield (%) | Reference |
| Ethyl | Galactose pentaacetate | TfOH | 90 | rsc.org |
| Phenyl | Galactose pentaacetate | TfOH | 88 | rsc.org |
| p-Tolyl | Galactose pentaacetate | TfOH | 87 | rsc.org |
| Phenyl | β-galactosyl thiol | Nickel-catalyzed coupling | 70 | nih.gov |
| p-Tolyl | β-galactosyl thiol | Nickel-catalyzed coupling | 71 | nih.gov |
| 4-Methoxyphenyl | β-galactosyl thiol | Nickel-catalyzed coupling | 57 | nih.gov |
| 5-Indolyl | β-galactosyl thiol | Nickel-catalyzed coupling | 39 | nih.gov |
| Various Alkyl/Aryl | Penta-O-benzoyl-α,β-D-galactofuranose | SnCl4 | 85-95 | researchgate.net |
| Various Heteroaryl | Per-O-benzoyl-D-galactofuranose | SnCl4 or BF3·OEt2 | High | researchgate.net |
Multivalent Glycocluster Construction from 1-Thio-beta-D-galactose
The synthesis of multivalent glycoclusters, which present multiple carbohydrate ligands on a single scaffold, is a prominent strategy to enhance binding affinity to biological receptors through the "cluster glycoside effect." 1-Thio-beta-D-galactose is a favored precursor for these architectures due to the stability of the thioglycosidic bond against enzymatic hydrolysis. nih.govresearchgate.netconicet.gov.ar
A prevalent method for constructing these clusters is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." researchgate.net This approach typically involves two key components:
The Thiogalactoside Building Block: 1-Thio-beta-D-galactose is first functionalized with a terminal alkyne. This is often achieved by reacting the potassium salt of 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranose with an appropriate bromo-alkyne, sometimes incorporating oligoethylene glycol spacers to enhance solubility and flexibility. nih.govconicet.gov.ar
The Azide-Functionalized Scaffold: A central core molecule is equipped with multiple azide (B81097) groups. Carbohydrates themselves, such as trehalose, maltose, and maltotriose, are popular scaffolds as they improve the biocompatibility and water solubility of the final glycocluster. nih.govresearchgate.net
The alkyne-modified thiogalactosides are then "clicked" onto the azide-containing scaffold, often under microwave irradiation to accelerate the reaction. researchgate.netconicet.gov.ar A final deacetylation step removes the protecting groups to yield the water-soluble multivalent glycocluster. nih.govresearchgate.net Yields for the click reaction can range from moderate to excellent, depending on the desired valency. researchgate.net An alternative approach utilizes the disulfide bond as a motif for dimerization, effectively doubling the valency of the ligand in a single step under basic conditions. researchgate.net
| Scaffold Type | Linker/Functional Group | Valency Achieved | Key Reaction | Reference |
| Trehalose | Azide | 2 | CuAAC | researchgate.net |
| Maltose | Azide | 2 | CuAAC | researchgate.net |
| Maltotriose | Azide | 3 | CuAAC | researchgate.net |
| Behera's Amine | Thioacetate/Azide | 6 (via dimerization) | Disulfide Oxidation | researchgate.net |
This table summarizes various scaffolds used in the construction of multivalent glycoclusters from 1-thio-beta-D-galactose derivatives.
Preparation of Thioglycopeptide Conjugates
Thioglycopeptides, which incorporate a sugar moiety into a peptide backbone via a stable C-S bond, are valuable tools for studying protein-carbohydrate interactions and developing therapeutic agents. A highly efficient method for their synthesis involves the palladium-catalyzed cross-coupling of a glycosyl thiol with an aryl-iodide-containing amino acid. nih.govresearchgate.net
In a typical procedure, tetra-O-acetylated this compound is coupled with an N-protected iodophenylalanine or its methyl ester. nih.govresearchgate.net The reaction is catalyzed by a palladium complex, such as the G3-XantPhos precatalyst, and proceeds in good to excellent yields. nih.gov A significant advantage of this method is its tolerance of aqueous media, allowing the reaction to be performed in solvent mixtures like THF/H₂O. nih.govresearchgate.net This methodology is not limited to monosaccharides and has been successfully applied to more complex di- and trisaccharide thiols. nih.gov Importantly, the coupling occurs with complete retention of the anomeric configuration and without epimerization. nih.govresearchgate.net
| 1-Thiosugar Derivative | Amino Acid Derivative | Catalyst | Yield | Reference |
| Tetra-O-acetylated 1-thio-β-D-galactopyranose | N-Boc-dl-p-iodophenylalanine | G3-XantPhos | Good | nih.gov |
| Tetra-O-acetylated 1-thio-β-D-galactopyranose | N-Boc-dl-p-iodophenylalanine methyl ester | G3-XantPhos | Good | nih.gov |
| Hepta-O-acetylated 1-thio-β-D-cellobiose | N-Boc-dl-p-iodophenylalanine | G3-XantPhos | Good | nih.gov |
| Deca-O-acetylated 1-thio-β-D-maltotriose | N-Boc-dl-p-iodophenylalanine methyl ester | G3-XantPhos | Good | nih.gov |
This table illustrates the scope of the Pd-catalyzed synthesis of thioglycopeptide conjugates using various thiosugars.
C-Glycoside Analogues of this compound
C-glycosides are carbohydrate mimetics in which the anomeric heteroatom (oxygen or sulfur) is replaced by a methylene (B1212753) group (CH₂). This C-C bond renders them completely resistant to enzymatic hydrolysis, making them exceptionally stable probes for biological systems. The synthesis of C-glycoside analogues of the widely used inducer Isopropyl 1-thio-β-D-galactopyranoside (IPTG) has been reported. rsc.orgnih.gov These analogues serve as tools to study the structural requirements for binding to the lac repressor in E. coli. The synthesis of these mimetics constrains the geometry of the isopropyl group to investigate its role in biological activity. rsc.org
Synthesis of Acetylated Thiogalactopyranose Intermediates
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranose is a crucial and frequently used intermediate in the synthesis of more complex thioglycosides and their conjugates. rsc.orgacs.org A common and effective method for its preparation begins with the corresponding peracetylated galactopyranosyl bromide. cdnsciencepub.com The bromide is treated with thiourea to form a crystalline isothiouronium salt. cdnsciencepub.com This salt is then quantitatively reduced, for instance with sodium bisulfite at an alkaline pH, to yield the desired 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranose. cdnsciencepub.com The resulting thiol can be isolated or used in situ for subsequent reactions, such as alkylation to form various S-linked glycosides. cdnsciencepub.com
Mechanistic Insights into Thioglycoside Formation
The formation of a thioglycosidic bond is a cornerstone of carbohydrate chemistry. The process generally involves the activation of a glycosyl donor to generate a reactive electrophilic species at the anomeric center, which is then attacked by a thiol nucleophile.
Thioglycosides themselves are often used as glycosyl donors. Their activation typically requires a promoter, such as N-iodosuccinimide (NIS), which facilitates the formation of a reactive glycosyl oxocarbenium ion. mdpi.com More recently, catalytic methods using earth-abundant metals like copper have been developed. In one such approach, diazo-based thioglycoside donors undergo copper-catalyzed intramolecular activation to form glycosyl sulfonium (B1226848) ions, which then generate the key oxocarbenium ion intermediate. mdpi.comscilit.com
Another important class of donors is glycosyl sulfoxides, which can be activated with reagents like triflic anhydride (B1165640). nih.gov Mechanistic studies propose that this activation proceeds through a putative sulfonium triflate species. nih.gov The reaction pathway can be complex, potentially involving intermediates like glycosyl triflates. The stereochemical outcome of the glycosylation can depend on whether the acceptor is present during activation (in situ) or added after (pre-activation), which influences the lifetime and nature of the reactive intermediates. nih.gov
A significant challenge in thioglycoside chemistry is the potential for side reactions, most notably intermolecular thioaglycon transfer, where the sulfur-linked aglycon from one molecule is transferred to another. acs.orgresearchgate.net This process can affect both armed (electronically activated) and disarmed (deactivated) thioglycosides and can compromise reaction yields. researchgate.net Understanding the mechanisms that lead to these side products is crucial for optimizing reaction conditions and designing more efficient synthetic routes. acs.org
Biochemical and Enzymatic Activity Investigations of 1 Thio Beta D Galactopyranose
Interactions with Glycoside Hydrolase Enzymes
Beta-Galactosidase (EC 3.2.1.23)
1-Thio-beta-D-galactopyranose and its derivatives are recognized for their interaction with β-galactosidase, a key enzyme in the metabolism of lactose (B1674315). These thioglycosides serve as valuable tools in studying the enzyme's kinetics and active site.
Research has demonstrated that 1-thio-β-D-galactopyranose and its analogs act as competitive inhibitors of β-galactosidase. conicet.gov.arnih.gov This mode of inhibition signifies that the compound competes with the natural substrate, such as lactose, for binding to the active site of the enzyme. The inhibitory activity of these compounds can be quantified by determining their inhibition constants (Ki).
Kinetic analyses, often visualized through Lineweaver-Burk plots, are employed to elucidate the mechanism of inhibition. conicet.gov.arnih.govuba.ar For instance, studies on various multivalent glycoclusters synthesized from 1-thio-β-D-galactose have shown that they are competitive inhibitors of E. coli β-galactosidase. conicet.gov.arnih.gov The Ki values for these inhibitors are typically in the micromolar range, indicating a strong affinity for the enzyme. conicet.gov.ar For example, methyl 1-thio-β-d-galactopyranoside has been reported to be a competitive inhibitor of the hydrolysis of o-nitrophenyl β-d-galactopyranoside with a Ki of 1.8 mM. portlandpress.comnih.gov
The inhibitory potency can be influenced by the nature of the aglycone group attached to the sulfur atom. For example, 2-phenylethyl 1-thio-β-D-galactopyranoside (PETG) is a potent inhibitor of β-galactosidase. The presence of the phenylethyl group enhances hydrophobic interactions within the enzyme's active site, contributing to its strong inhibitory effect.
| Inhibitor | Ki (mM) | Reference |
|---|---|---|
| Methyl 1-thio-β-d-galactopyranoside | 1.8 | portlandpress.comnih.gov |
| Glycocluster 24a | Competitive | conicet.gov.ar |
| Monovalent thiogalactoside 16a | 0.283 | conicet.gov.ar |
| Monovalent thiogalactoside 16b | 1.008 | conicet.gov.ar |
| Monovalent thiogalactoside 16c | 1.102 | conicet.gov.ar |
Due to its structural similarity to the natural substrate galactose, 1-thio-β-D-galactopyranose functions as a substrate analog for β-galactosidase. acs.org The substitution of the anomeric oxygen with a sulfur atom makes the thioglycosidic bond more resistant to enzymatic hydrolysis compared to the O-glycosidic bond in natural substrates. scispace.com This stability allows these compounds to bind to the active site without being readily cleaved, making them excellent tools for studying enzyme-ligand interactions.
Derivatives like p-aminobenzyl 1-thio-β-d-galactopyranoside have been utilized in affinity chromatography to purify β-galactosidase, highlighting their role as effective substrate analogs. acs.orgacs.org The enzyme recognizes and binds to these analogs, enabling their use in various biochemical applications.
The binding of 1-thio-β-D-galactopyranose analogs to the active site of β-galactosidase has been extensively studied to understand the enzyme's mechanism. The active site of E. coli β-galactosidase has two main binding sites: a "shallow" site and a "deep" site. wikipedia.orgwikidoc.org Substrate analogs like 2-phenylethyl 1-thio-β-D-galactopyranoside (PETG) and isopropyl thio-β-D-galactoside (IPTG) initially bind to the shallow site when the enzyme is in an "open" conformation. wikipedia.orgwikidoc.org
Binding of these inhibitors can induce conformational changes in the enzyme. For instance, the binding of PETG has been shown to cause detailed conformational changes upon binding. The active site loop, which contains Gly794, acts as a "hinge" that can switch between an "open" and a "closed" conformation, a crucial movement for substrate binding and catalysis. wikipedia.org The interaction of these thioglycosides provides valuable insights into the flexibility and dynamic nature of the enzyme's active site.
This compound as a Substrate Analog
Beta-D-Galactofuranosidase Inhibition Studies
While much of the research has focused on β-galactosidase, which acts on pyranose forms of galactose, studies have also investigated the inhibitory effects of 1-thio-β-D-galactose derivatives on β-D-galactofuranosidase. This enzyme is specific for the furanose form of galactose, which is found in certain pathogens but not in mammals, making it a potential therapeutic target. researchgate.netoup.com
A series of alkyl, benzyl (B1604629), and aryl 1-thio-β-D-galactofuranosides have been synthesized and tested as inhibitors of β-D-galactofuranosidase from Penicillium fellutanum. researchgate.netoup.com Among the synthesized compounds, 4-aminophenyl-1-thio-β-D-galactofuranoside was identified as the most potent inhibitor. researchgate.netoup.com In another study, heteroaryl 1-thio-β-D-galactofuranosides were synthesized and evaluated, with 4,6-dimethyl-2-pyrimidyl 1-thio-β-D-galactofuranoside showing the best inhibitory activity with an IC50 of 135 µM. researchgate.net Thiodisaccharides with a terminal β-D-galactofuranose unit have also demonstrated inhibitory activity against this enzyme. nih.gov
| Inhibitor | Activity | Reference |
|---|---|---|
| 4-aminophenyl-1-thio-β-D-galactofuranoside | Best inhibitor in its series | researchgate.netoup.com |
| 4,6-dimethyl-2-pyrimidyl 1-thio-β-D-galactofuranoside | IC50 = 135 µM | researchgate.net |
| β-D-Galf(1-->6)-6-thio-α-D-Galp-OMe | Active inhibitor | nih.gov |
| α-L-Araf(1-->6)-6-thio-α-D-Galp-OMe | Active inhibitor | nih.gov |
Evaluation of Inhibitory Activity Against Other Glycosidases
The inhibitory profile of 1-thio-β-D-galactopyranose and its analogs is not strictly limited to β-galactosidases. Research has explored their effects on other glycosidases, revealing a degree of selectivity.
For instance, a study on a series of structurally simple 1-thio-β-D-glucopyranosides, which are structurally related to galactopyranosides, showed significant and selective inhibition of α- and β-glucosidases from Aspergillus oryzae and Penicillium canescens. scispace.com Interestingly, these same compounds exhibited a weak to moderate activating effect on α- and β-galactosidases from the same fungal sources. scispace.com This suggests that the stereochemistry of the sugar moiety (glucose vs. galactose) plays a crucial role in determining whether the compound acts as an inhibitor or an activator for a particular glycosidase.
This differential activity highlights the specificity of enzyme-ligand interactions and underscores the potential for designing highly selective glycosidase modulators by modifying the structure of the sugar and the aglycone.
Modulatory Roles in Cellular and Molecular Processes
This compound and its derivatives are significant molecules in molecular biology and biochemistry, primarily for their ability to modulate key cellular and molecular functions. Their structural similarity to natural galactosides, combined with unique chemical properties, allows them to interact with and regulate biological systems in specific ways.
The lac operon in Escherichia coli is a classic model for prokaryotic gene regulation, controlling the transport and metabolism of lactose. wikipedia.org Gene expression from the lac operon is induced not by lactose itself, but by its isomer, allolactose. nih.gov Allolactose binds to the lac repressor protein, an allosteric protein that, in the absence of an inducer, binds to the operator region of the DNA and blocks transcription. wikipedia.orgnih.gov
Analogs of this compound, such as Isopropyl-β-D-1-thiogalactopyranoside (IPTG) and 1-thio-β-D-galactopyranoside (TDG), function as potent inducers of the lac operon. nih.gov These compounds act as molecular mimics of allolactose. chemicalbook.comwikipedia.org They bind to the lac repressor protein, causing a conformational change that reduces the repressor's affinity for the operator DNA sequence. nih.govchemicalbook.com This release of the repressor allows RNA polymerase to bind to the promoter and initiate the transcription of the operon's structural genes: lacZ (encoding β-galactosidase), lacY (encoding β-galactoside permease), and lacA (encoding β-galactoside transacetylase). wikipedia.org
A key feature of these thiogalactoside inducers is that they are "gratuitous," meaning they can induce the operon but are not typically metabolized by the cell. This is because the thioglycosidic bond is resistant to hydrolysis by β-galactosidase. wikipedia.org Consequently, their intracellular concentration remains stable during experiments, ensuring sustained induction of gene expression. wikipedia.org
Table 1: Comparison of Common Lac Operon Inducers
| Compound | Type | Metabolized by β-galactosidase? | Induction Mechanism |
|---|---|---|---|
| Allolactose | Natural Inducer | Yes | Binds to the lac repressor, causing its dissociation from the operator region. wikipedia.orgnih.gov |
| Isopropyl-β-D-1-thiogalactopyranoside (IPTG) | Gratuitous Inducer | No | Mimics allolactose, binds to the lac repressor, and prevents it from binding to the operator. chemicalbook.comwikipedia.org |
| β-D-galactopyranosyl 1-thio-β-D-galactopyranoside (TDG) | Gratuitous Inducer | No | Acts as an allosteric regulator of the lac repressor, modifying its affinity for DNA. nih.gov |
| Methyl-1-thio-β-D-galactopyranoside (TMG) | Gratuitous Inducer | No | A lactose analog that acts as an inducer. nih.gov |
Allosteric regulation is a fundamental biological control mechanism where the binding of an effector molecule to a protein at a specific site (the allosteric site) influences the protein's activity at another site (the active or binding site). wiley.com this compound derivatives are notable for their role as allosteric effectors.
The most prominent example is the allosteric regulation of the lac repressor, as detailed in the previous section. The binding of inducers like IPTG to the repressor's allosteric site triggers a conformational change that inactivates its DNA-binding ability. wikipedia.orgchemicalbook.com
Beyond the repressor, thiogalactosides influence other allosteric processes. For instance, sugar transport by certain permeases in E. coli, such as lactose permease, is allosterically regulated by the regulatory protein enzyme IIAglc. pnas.org Research has shown that the binding of enzyme IIAglc to lactose permease is stimulated by the presence of transportable substrates. pnas.org The substrate analog β-d-galactopyranosyl 1-thio-β-d-galactopyranoside (TDG) was found to protect lactose transport and enzyme IIAglc binding from inhibition, indicating that a substrate-induced conformational change in the permease is a prerequisite for the interaction with the regulatory protein IIAglc. pnas.org This demonstrates that the binding of the thiogalactoside to the permease's active site induces a structural change that facilitates the binding of a separate regulatory protein at a different location on the permease.
Table 2: Allosteric Regulation by this compound Analogs
| Analog | Target Protein | Regulatory Effect |
|---|---|---|
| Isopropyl-β-D-1-thiogalactopyranoside (IPTG) | Lac Repressor | Binds to an allosteric site, inducing a conformational change that prevents the repressor from binding to operator DNA, thus activating gene transcription. wikipedia.org |
| β-D-galactopyranosyl 1-thio-β-D-galactopyranoside (TDG) | Lactose Permease | Binding to the permease induces a conformational change necessary for its interaction with the allosteric regulatory protein, enzyme IIAglc. pnas.org |
Regulation of Gene Expression: Lac Operon Induction in Prokaryotic Systems
Enzymatic Stability and Resistance to Hydrolysis of Thioglycosidic Bonds
A defining characteristic of this compound and its derivatives is the presence of a thioglycosidic bond, where a sulfur atom replaces the oxygen atom of a typical glycosidic linkage. wikipedia.org This substitution has profound implications for the molecule's chemical stability, particularly its resistance to enzymatic hydrolysis. rsc.org
Glycoside hydrolases, such as β-galactosidase, are enzymes that catalyze the cleavage of O-glycosidic bonds, as seen in the hydrolysis of lactose into glucose and galactose. wikipedia.orgcore.ac.uk However, the thioglycosidic bond (C-S-C) in compounds like IPTG is not recognized or cleaved by β-galactosidase. wikipedia.org This resistance to hydrolysis is a major advantage, as it prevents the cell from metabolizing or degrading the inducer, allowing it to persist and exert its regulatory effects over time. wikipedia.orgrsc.org
This enhanced stability makes thioglycosides valuable tools not only as inducers but also as competitive inhibitors of glycosidases. nih.govconicet.gov.arnih.gov By binding to the enzyme's active site without undergoing reaction, they can block the enzyme from processing its natural substrates. portlandpress.com The stability of the thioglycosidic bond is crucial for their function in structural biology studies, such as X-ray crystallography, where they can be used to trap an enzyme in a ligand-bound state. This resistance to degradation is a key factor when designing glycoclusters and other carbohydrate-based therapeutics to ensure their stability in biological fluids. conicet.gov.arresearchgate.net
Table 3: Comparison of Glycosidic and Thioglycosidic Bond Stability
| Property | O-Glycosidic Bond | Thioglycosidic Bond |
|---|---|---|
| Example Compound | Lactose | Isopropyl-β-D-1-thiogalactopyranoside (IPTG) |
| Linkage | C-O-C | C-S-C |
| Susceptibility to β-galactosidase Hydrolysis | Susceptible | Resistant wikipedia.orgrsc.org |
| Biological Implication | Metabolized by the cell for energy. | Not metabolized; persists as a stable inducer or inhibitor. wikipedia.org |
Structural Characterization and Conformational Analysis of 1 Thio Beta D Galactopyranose and Its Complexes
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques provide detailed information about the covalent structure and preferred conformation of 1-Thio-beta-D-galactopyranose in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Coupling Constants, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound in a solution state.
¹H and ¹³C NMR: Proton and carbon-13 NMR spectra offer a detailed map of the atomic connectivity and chemical environment within the molecule. The chemical shifts of the anomeric proton (H-1) and other ring protons are particularly informative. The β-configuration is confirmed by the characteristic chemical shift and coupling constants of the anomeric proton.
Coupling Constants: Vicinal proton-proton coupling constants (³J) are critical for determining the dihedral angles between adjacent protons, which in turn defines the conformation of the pyranose ring. For this compound and its derivatives, the observation of large trans-diaxial couplings is consistent with the molecule predominantly adopting a stable ⁴C₁ chair conformation in solution.
High-Resolution Mass Spectrometry (HR-MS) for Molecular Characterization
High-Resolution Mass Spectrometry (HR-MS) is indispensable for the accurate determination of the elemental composition of this compound. By providing a highly precise mass-to-charge ratio, HR-MS confirms the molecular formula of the compound, unequivocally verifying the substitution of the anomeric oxygen with a sulfur atom.
Crystallographic and Cryo-Electron Microscopy Studies
Direct visualization of the three-dimensional structure of this compound and its complexes at atomic resolution is achieved through crystallographic and cryo-electron microscopy (cryo-EM) techniques.
X-ray Crystallography of this compound Derivatives
While the crystal structure of the parent compound may be less commonly reported, the structures of its derivatives, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), are well-established through X-ray crystallography. These studies consistently show the galactopyranose ring adopting a stable ⁴C₁ chair conformation. The precise bond lengths, bond angles, and torsion angles obtained from these crystal structures serve as benchmarks for computational models and solution-state studies.
Structural Analysis of Enzyme-Ligand Complexes via Cryo-EM and X-ray Crystallography
A primary application of this compound is as an inhibitor to study the mechanism of galactosidases. High-resolution structures of enzymes, such as E. coli β-galactosidase, in complex with this thiogalactoside have been determined using both X-ray crystallography and cryo-EM. These structures reveal that the inhibitor binds in the enzyme's active site, mimicking the natural substrate. The thiogalactoside is observed in a ⁴C₁ chair conformation, and the extensive network of hydrogen bonds between the sugar's hydroxyl groups and the amino acid residues of the enzyme's active site is clearly delineated. These interactions are critical for understanding the principles of substrate recognition and the catalytic mechanism of the enzyme.
Computational Approaches to Molecular Conformation and Dynamics
Computational chemistry provides powerful tools to complement experimental findings, offering insights into the conformational preferences and dynamic behavior of this compound.
Molecular mechanics and quantum mechanics calculations are employed to map the potential energy surface of the molecule. These studies consistently identify the ⁴C₁ chair as the lowest energy conformation, in agreement with experimental data. Furthermore, these computational approaches can predict the relative energies of higher-energy conformers, such as boat or skew-boat forms, providing a more complete picture of the molecule's conformational landscape. Molecular dynamics (MD) simulations allow for the study of the molecule's behavior over time, both in solution and when bound to a protein. These simulations can reveal the flexibility of the pyranose ring, the dynamics of its substituent groups, and the stability of its interactions within an enzyme's active site.
Molecular Dynamics (MD) Simulations of Ligand-Protein Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic interactions between ligands and proteins at an atomic level. elifesciences.orgmun.ca For this compound and its derivatives, MD simulations have been instrumental in elucidating the binding mechanisms to various proteins, particularly galectins, a family of β-galactoside-binding lectins. nih.gov
Extensive MD simulations have been employed to explore the binding of galactoside ligands, including thio-derivatives, to the carbohydrate recognition domain (CRD) of galectins. nih.gov These simulations can reveal the complete binding pathway, from the ligand's diffusion in the solvent to its final bound state within the protein's binding site. nih.gov For instance, simulations have shown that ligands like N-acetyllactosamine (LacNAc), a natural ligand for galectin-3, initially diffuse around the protein before settling into the CRD. nih.gov This process is stabilized by key interactions, such as stacking between the galactose residue of the ligand and a tryptophan residue (e.g., Trp181 in galectin-3). nih.gov
The introduction of a thioether linkage, as in this compound, and further modifications can significantly influence binding affinity and dynamics. MD simulations on various thiodigalactoside (B104359) derivatives complexed with galectin-3 have demonstrated how different substituents can alter the ligand's conformation and its interactions within the binding pocket. nih.govcnr.it For example, aromatic substituents can enhance binding by establishing additional hydrophobic and cation-π interactions with key residues. cnr.it Simulations have shown that the flexibility of a ligand in its free state can be restricted upon binding, a phenomenon known as conformational selection, which enhances binding specificity. cnr.it
Furthermore, MD simulations of isopropyl 1-thio-β-D-galactopyranoside (IPTG), a well-known inducer of the lac operon, have revealed that its isopropyl group is flexible within the binding pocket of the lac repressor protein. rsc.org This flexibility, however, does not necessarily disrupt the crucial interactions required for its inducing activity. rsc.org Such simulations help in understanding the structure-activity relationship and can guide the design of new, potentially more effective, analogs. nih.govrsc.org
Table 1: Key Interactions of Galactoside Ligands with Galectin-3 Identified through MD Simulations
| Interacting Ligand Group | Key Protein Residue | Type of Interaction | Reference |
| Galactose Moiety | Trp181 | Cation-π Stacking | nih.gov |
| Galactose Moiety | His158, Arg162, Asn174, Glu184 | Hydrogen Bonds | cnr.it |
| Aromatic Substituents | Arg144 | Cation-π Interactions | nih.gov |
| Aromatic Benzyl (B1604629) Group | β-sheets S2 and S3 residues | Hydrophobic Interactions | cnr.it |
Theoretical Analysis of Conformational Preferences and Energetics
The biological activity of a carbohydrate is intrinsically linked to its three-dimensional structure. Theoretical analysis, particularly using quantum mechanical methods like Density Functional Theory (DFT), provides profound insights into the conformational preferences and energetics of this compound. nih.gov
For this compound, the replacement of the anomeric oxygen with a sulfur atom influences the electronic distribution and bond lengths around the anomeric center, which in turn affects the conformational landscape. Theoretical studies and NMR analysis of related thioglycosides confirm that the 4C1 chair conformation remains predominant. researchgate.netrsc.org
Quantum chemical calculations are also used to determine the relative energies of different conformers, providing a picture of the conformational equilibrium in solution. mdpi.comacs.org For instance, relaxed potential energy scans can be performed to map the energy landscape as a function of the torsion angles of the glycosidic linkage in disaccharides containing a thio-linkage. mdpi.com These calculations help to understand how the substitution at the anomeric position affects the flexibility and preferred shape of the molecule.
The combination of experimental data, such as NMR coupling constants, with DFT calculations allows for a more accurate determination of the solution-state conformations. researchgate.net This integrated approach has been successfully used to confirm the conformations of various galactose derivatives, providing a solid basis for understanding their interactions with biological receptors. researchgate.net
Table 2: Calculated Relative Energies for D-Galactopyranose Conformers (Illustrative)
| Conformation (Ring) | Hydroxymethyl Rotamer | Anomer | Relative Energy (kcal/mol) | Reference |
| 4C1 Chair | gg | α | 0.00 | nih.gov |
| 4C1 Chair | gt | α | 0.5 - 1.0 | nih.gov |
| 4C1 Chair | tg | α | 1.0 - 1.5 | nih.gov |
| 4C1 Chair | gg | β | ~2.2 | nih.gov |
| 1C4 Chair | - | α/β | Higher Energy | nih.gov |
| Skew-Boat | - | α/β | Higher Energy | nih.govresearchgate.net |
Note: This table is illustrative, based on data for D-galactopyranose. The presence of the thio-linkage in this compound would quantitatively alter these values, although the general trends are expected to be similar.
Applications in Contemporary Biochemical and Glycobiology Research
Utilization as Research Probes in Enzyme Activity Assays
Due to their resistance to enzymatic cleavage, thioglycosides like 1-Thio-beta-D-galactopyranose are not typically used as chromogenic substrates in the same way as compounds like o-nitrophenyl β-D-galactopyranoside, which releases a colored product upon hydrolysis. conicet.gov.ar Instead, their utility in enzyme activity assays stems from their role as competitive inhibitors. By competing with the natural substrate for the active site of an enzyme, these thio-analogs can be used to study enzyme kinetics, differentiate between different glycosidase activities, and assess enzyme function and expression levels. smolecule.com
A prominent example is the use of derivatives like 2-Phenylethyl 1-Thio-β-D-Galactopyranoside (PETG) as a potent competitive inhibitor of β-galactosidase. smolecule.com In competitive inhibition assays, the Ki value, a measure of the inhibitor's binding affinity, can be determined using fluorogenic substrates, providing insight into the enzyme's kinetic parameters. Because these compounds specifically inhibit certain enzymes, they can be used to distinguish the activity of one glycosidase from another in a complex biological sample. smolecule.com For instance, PETG's specific inhibition of β-galactosidase allows researchers to isolate its activity from that of other enzymes like α-galactosidase. smolecule.com
Development of Ligands for Affinity Chromatography in Enzyme Purification
Affinity chromatography is a powerful technique for purifying biomolecules based on highly specific binding interactions. wikipedia.org this compound derivatives are ideal ligands for the affinity purification of galactose-binding proteins, particularly enzymes like galactosidases, due to their specific binding and hydrolytic stability.
A classic application is the purification of E. coli β-galactosidase using an affinity matrix made of p-aminobenzyl-1-thio-β-D-galactopyranosyl agarose. wikipedia.orgacs.org The galactopyranosyl group on the matrix acts as a substrate analog, specifically binding the β-galactosidase from a crude cell extract. wikipedia.org Non-target proteins are washed away, and the purified enzyme is then eluted from the column. Similarly, immobilized 4-aminophenyl 1-thio-β-D-galactofuranoside has been successfully used to purify exo-β-D-galactofuranosidase from Penicillium fellutanum. nih.govoup.com In this system, the enzyme binds specifically to the thiogalactofuranoside ligand and can be eluted using D-galactono-1,4-lactone, a potent inhibitor of the enzyme. nih.govoup.com This high selectivity allows for significant purification of the target enzyme in a single step. wikipedia.org
| Target Enzyme | Ligand | Elution Agent | Source Organism | Reference |
| β-Galactosidase | p-aminobenzyl-1-thio-β-D-galactopyranosyl agarose | Not specified | E. coli | wikipedia.org |
| exo-β-D-Galactofuranosidase | 4-aminophenyl 1-thio-β-D-galactofuranoside | D-galactono-1,4-lactone | Penicillium fellutanum | nih.govoup.com |
Building Blocks for Complex Carbohydrate and Glycoconjugate Synthesis
This compound is a valuable glycosyl donor and building block in synthetic carbohydrate chemistry. Its anomeric thiol group provides enhanced stability and serves as a reactive handle for stereoselective glycosylation reactions, enabling the construction of complex oligosaccharides and glycoconjugates. rsc.org The exceptional nucleophilicity of the thiol group allows it to react chemoselectively under various conditions. rsc.org
Researchers have used 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranose as a nucleophile to react with sugar epoxides, leading to the formation of (1→3)- and (1→4)-thiodisaccharides. rsc.orgrsc.org This approach allows for the synthesis of thiooligosaccharides, which are mimetics of natural sugars with an interglycosidic linkage mediated by a sulfur atom. rsc.org Furthermore, derivatives like ethyl 4,6-O-benzylidene-1-thio-β-D-galactopyranoside serve as starting materials for multi-step syntheses of more complex building blocks used in the assembly of glycans found on the surface of protozoan parasites. ulisboa.pt The compound has also been used in the synthesis of multivalent glycoclusters, where multiple thiogalactose residues are attached to a central scaffold, a strategy employed to enhance binding affinity to target proteins. conicet.gov.arresearchgate.net
Tools for Investigating Carbohydrate-Protein Recognition and Binding
Understanding the interactions between carbohydrates and proteins (like lectins) is fundamental to glycobiology, as these interactions mediate critical cellular processes such as cell recognition, adhesion, and signaling. conicet.gov.ar this compound and its derivatives are powerful tools for these investigations. scispace.commedchemexpress.com Their resistance to enzymatic degradation ensures that the observed binding effects are due to the interaction itself and not to metabolic alteration of the ligand.
These thiogalactosides are used to probe the binding sites of lectins and to understand the structural basis for recognition. For instance, 1-thio-β-D-galactopyranose has been shown to have a high affinity for LecA, a lectin from the pathogenic bacterium Pseudomonas aeruginosa. ulaval.ca Multivalent glycoclusters synthesized from 1-thio-β-D-galactose have been used to study the "glycoside clustering effect," where a multivalent display of sugars enhances the binding affinity to protein receptors. conicet.gov.ar Techniques such as isothermal titration calorimetry and saturation transfer difference NMR are used to measure the binding affinities and characterize the interactions between these thiogalactoside-based ligands and lectins. researchgate.netmdpi.com
| Lectin | Ligand Type | Finding | Reference |
| Peanut Agglutinin (PNA) | Dendrimers with 1-thio-beta-D-galactose residues | Forms stronger complexes with multivalent ligands compared to monomers. | nih.gov |
| PA-IL from P. aeruginosa | Tetravalent thio- and selenogalactoside clusters | Thio- and seleno-glycoconjugates inhibit the lectin better than simple D-galactose. | mdpi.com |
| SML-2 from S. muris | 1-Thio-β-d-galactose | Structural studies revealed the binding mode in the lectin's active site. | researchgate.net |
Studies on Glycoconjugate Biosynthesis and Degradation Pathways
1-Thio-beta-D-galactose and its derivatives are utilized in the study of glycobiology, which encompasses the biosynthesis and degradation of glycans. medchemexpress.commedchemexpress.com By acting as inhibitors of specific enzymes involved in these pathways, these compounds can help elucidate the roles of those enzymes and the consequences of their inhibition. For example, by inhibiting a β-galactosidase, researchers can study the accumulation of its substrate and the downstream effects on cellular metabolism and signaling. smolecule.com
The synthesis of thiooligosaccharides, which are resistant to degradation by glycosidases, provides stable probes to study the recognition steps in metabolic pathways without the complication of hydrolysis. rsc.org While direct studies detailing the use of this compound to trace entire metabolic pathways are less common, its application as an enzyme inhibitor and as a building block for non-hydrolyzable substrate analogs provides crucial indirect information about these complex biological systems. conicet.gov.arsmolecule.com
Design and Evaluation of Glycomimetics and Enzyme Inhibitors
Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. rsc.org They are developed to have improved properties, such as enhanced stability or stronger binding affinity. This compound is a foundational structure for designing glycomimetics and enzyme inhibitors, largely due to the hydrolytic stability conferred by the thio-glycosidic bond. conicet.gov.arrsc.org
This compound and its derivatives have been extensively evaluated as inhibitors of β-galactosidases. conicet.gov.arrsc.org For example, multivalent glycoclusters synthesized from 1-thio-β-D-galactose act as inhibitors of E. coli β-galactosidase. conicet.gov.ar Studies have shown that multivalent thiogalactosides can be stronger inhibitors than their monomeric counterparts. conicet.gov.ar The design process often involves modifying the core structure, for example, by attaching different aglycon groups or linking multiple units together, to optimize the interaction with the enzyme's active site. researchgate.net The resulting glycomimetics are then evaluated for their inhibitory activity, often yielding IC50 or Ki values that quantify their potency. rsc.orgnih.gov For instance, a disulfide glycomimetic derived from this compound was found to be a non-competitive inhibitor of E. coli β-galactosidase with a Ki of 95 μM. rsc.orgrsc.org
| Enzyme Target | Inhibitor Type | Key Finding | Reference |
| E. coli β-Galactosidase | Multivalent thioglycoclusters | Multivalent display enhances inhibitory activity compared to monomers. | conicet.gov.ar |
| E. coli β-Galactosidase | Disulfide-linked glycomimetic | Showed non-competitive inhibition with a Ki of 95 μM. | rsc.orgrsc.org |
| exo-β-D-Galactofuranosidase | Heteroaryl 1-thio-β-D-galactofuranosides | 4,6-dimethyl-2-pyrimidyl derivative was the best inhibitor with an IC50 of 135 µM. | researchgate.net |
| β-Galactosidase | 2-Phenylethyl 1-Thio-β-D-Galactopyranoside (PETG) | Potent competitive inhibitor used in structural and functional studies. | smolecule.com |
Emerging Research Areas and Future Directions for 1 Thio Beta D Galactopyranose Studies
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of thioglycosides like 1-Thio-beta-D-galactopyranose has traditionally involved multi-step processes that can be cumbersome and environmentally taxing. umsl.edu Consequently, a significant area of emerging research is the development of more efficient and sustainable synthetic routes.
Key advancements include:
Green Chemistry Approaches: Researchers are exploring the use of environmentally benign solvents and catalysts to reduce the ecological footprint of synthesis. umsl.edu This includes minimizing the use of hazardous reagents and developing one-pot reaction sequences.
Enzymatic Synthesis: The use of engineered glycosidases presents a biocompatible alternative to chemical synthesis. dntb.gov.ua These enzymes can catalyze the formation of the thioglycosidic bond with high stereoselectivity, often under milder reaction conditions. For instance, engineered β-galactosidases have been utilized for the synthesis of N-acetyllactosamine type 1 glycan structures. dntb.gov.ua
Improved Chemical Methods: Efforts are underway to refine existing chemical syntheses to improve yields and reduce byproducts. This includes strategies to suppress side reactions like thioacetyl migration, which can complicate the synthesis of related sulfur-containing glycosides. frontiersin.org For example, the addition of an appropriate amount of conjugate acid or anhydride (B1165640) to the reaction system has been shown to successfully improve the synthesis of 4-thio- and 2,4-dithio-glycoside derivatives. frontiersin.org
Advanced Mechanistic Studies of Enzyme Inhibition and Catalysis
This compound and its derivatives are well-known inhibitors of β-galactosidases. nih.govnih.gov Understanding the precise mechanisms of this inhibition is crucial for the development of more potent and selective inhibitors.
Current research focuses on:
Structural Biology: X-ray crystallography and NMR spectroscopy are being employed to elucidate the three-dimensional structures of enzyme-inhibitor complexes. These studies provide detailed insights into the specific interactions between the thiogalactoside and the amino acid residues in the enzyme's active site.
Kinetic Analysis: Detailed kinetic studies, including the determination of inhibition constants (Kᵢ), help to quantify the potency of inhibition. For example, methyl 1-thio-β-d-galactopyranoside acts as a competitive inhibitor of β-galactosidase from Escherichia coli with a Kᵢ of 1.8 mM. nih.gov
Computational Modeling: Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations are used to model the binding process and to understand the energetic factors that govern inhibitor affinity and selectivity. These theoretical studies can predict how modifications to the inhibitor structure will affect its binding. A theoretical study of the β-galactosidase mechanism suggested that the galactose portion of the substrate adopts a "pretransition state" conformation in the active site. nih.gov
Rational Design of High-Affinity Glycoconjugates and Modulators
The ability of this compound to mimic natural galactose ligands has led to its use in the design of multivalent glycoconjugates. nih.gov These molecules display multiple copies of the carbohydrate ligand, often leading to a significant enhancement in binding affinity, a phenomenon known as the "cluster" or "multivalent effect." researchgate.net
Key strategies in this area include:
Scaffold Diversity: A wide variety of scaffolds, including polymers, dendrimers, cyclodextrins, and nanoparticles, are being used to present multiple this compound units. researchgate.netrsc.org The choice of scaffold can influence the spacing and orientation of the carbohydrate ligands, which are critical factors for achieving high-affinity binding.
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition, or "click chemistry," has become a powerful tool for the synthesis of complex glycoconjugates. nih.govmdpi.com This reaction is highly efficient and allows for the modular assembly of multivalent structures. For example, multivalent glycoclusters containing 1 to 4 residues of 1-thio-β-D-galactose have been synthesized using this method. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: By systematically varying the structure of the glycoconjugate, including the nature of the linker and the valency of the scaffold, researchers can establish clear SARs. nih.gov This information is then used to guide the design of next-generation inhibitors with improved potency and selectivity. The synthesis of a library of phenyl thio-β-D-galactopyranosides led to the discovery of efficient and selective inhibitors of galectin-7. researchgate.net
| Research Finding | Investigated Compound(s) | Key Outcome |
| Synthesis of multivalent glycoclusters | 1-thio-β-D-galactosides linked to oligosaccharide scaffolds | Creation of inhibitors for β-galactosidase from E. coli. nih.govresearchgate.net |
| Synthesis of tetravalent glycoclusters | Thio- and selenogalactopyranosides on a tetravalent scaffold | Development of potential ligands for Pseudomonas aeruginosa lectin PA-IL. mdpi.com |
| Rational design of galectin inhibitors | Phenyl thio-β-D-galactopyranoside library | Discovery of potent and selective inhibitors for galectin-7. researchgate.net |
Integration with Chemical Biology and Systems Biology Approaches
The unique properties of this compound make it a valuable tool for probing complex biological systems. Its integration with chemical biology and systems biology approaches is opening up new avenues for research.
Emerging applications include:
Chemical Probes: Fluorescently or isotopically labeled derivatives of this compound can be used as chemical probes to track the localization and dynamics of galectin binding in living cells.
Glyco-arrays: Microarrays displaying a variety of thioglycosides, including derivatives of this compound, can be used to profile the binding specificities of a wide range of carbohydrate-binding proteins.
Perturbation of Biological Networks: By selectively inhibiting specific galectins or other galactose-binding proteins with high-affinity inhibitors based on this compound, researchers can study the downstream effects on cellular signaling pathways and gene expression networks. This approach can help to elucidate the roles of these proteins in health and disease. Isopropyl β-D-1-thiogalactopyranoside (IPTG), a derivative, is famously used to induce gene expression in systems controlled by the lac operon. wikipedia.org
The continued development of novel synthetic methods, coupled with advanced mechanistic and structural studies, will undoubtedly expand the utility of this compound as a powerful tool for dissecting the complexities of the glycome.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Thio-beta-D-galactopyranose, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis typically involves galactose derivatives reacting with thiolating agents under controlled conditions. For example, thioglycosidation of peracetylated galactose with thiol sources (e.g., H2S or thiourea) in anhydrous solvents (e.g., DMF) at 60–80°C for 12–24 hours achieves moderate yields (40–60%). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol .
- Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane). Optimize by adjusting stoichiometry (1:1.2 galactose derivative:thiol agent) and inert atmosphere (N2/Ar) to prevent oxidation .
Q. How is this compound structurally characterized, and what analytical techniques are essential?
- Methodological Answer : Use a combination of:
- NMR : Confirm β-configuration (anomeric proton δ 5.1–5.3 ppm, J = 3–4 Hz) and sulfur substitution (C1-S signal in 13C NMR at δ 25–30 ppm).
- Mass Spectrometry : ESI-MS (m/z 231.2 [M+Na]+) validates molecular weight (C6H11NaO5S: 232.2 g/mol) .
- X-ray Crystallography : Resolves absolute stereochemistry but requires high-purity crystals .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : The compound is hygroscopic and soluble in polar solvents (water, DMSO, methanol). Stability tests (pH 7.4 buffer, 37°C) show <10% degradation over 24 hours. Store desiccated at –20°C for long-term stability. Use UV-Vis (λmax 210 nm) or HPLC (C18 column, 0.1% TFA in water/acetonitrile) to monitor degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic activity data involving this compound as a substrate or inhibitor?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cofactors) or enzyme source variations.
Standardize Assays : Use recombinant enzymes (e.g., β-galactosidase from E. coli) with controlled buffer systems (e.g., 50 mM phosphate, pH 6.5).
Competitive Inhibition Analysis : Perform Lineweaver-Burk plots to confirm inhibition constants (Ki).
Cross-Validate : Compare with crystallographic data (enzyme-ligand docking) to verify binding modes .
Q. What strategies mitigate challenges in synthesizing this compound derivatives for glycoconjugate studies?
- Methodological Answer :
- Protecting Groups : Use acetyl (Ac) or benzyl (Bn) groups to block hydroxyls during glycosylation. Deprotect with NaOMe/MeOH (for Ac) or H2/Pd-C (for Bn) .
- Glycosylation Efficiency : Employ Schmidt’s trichloroacetimidate method for higher α/β selectivity. Monitor via 1H NMR coupling constants .
Q. How do researchers address spectral data inconsistencies (e.g., NMR splitting patterns) in this compound analogs?
- Methodological Answer :
Dynamic Effects : Record variable-temperature NMR to identify conformational exchange (e.g., chair vs. boat transitions).
Isotopic Labeling : Synthesize 13C-labeled compounds to resolve overlapping signals.
DFT Calculations : Compare experimental NMR shifts with computed (B3LYP/6-31G**) values .
Q. What experimental designs are critical for studying this compound in bacterial adhesion or glycan-lectin interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize lectins (e.g., galectin-3) on chips and measure binding kinetics (ka/kd) with 1-Thio-galactose derivatives.
- Microscale Thermophoresis (MST) : Determine dissociation constants (Kd) in solution-phase assays.
- Biological Replicates : Use ≥3 independent experiments with statistical validation (p < 0.05, ANOVA) .
Key Considerations for Research Design
- Reproducibility : Document reaction conditions (solvent purity, temperature gradients) per ’s lab guidelines.
- Ethical Compliance : Use only for in vitro studies; no human/animal trials ( ).
- Data Contradictions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
